Cas no 80100-16-9 ((6-Bromo-Pyridin-3-Yl)-Phenyl-Methanone)

(6-Bromo-Pyridin-3-Yl)-Phenyl-Methanone is a brominated aromatic ketone featuring a pyridine core, widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity at the bromine substitution site, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The phenyl ketone moiety further enhances its utility in constructing complex heterocyclic frameworks. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined structure and purity make it valuable for developing agrochemicals, ligands, and bioactive molecules. The electron-withdrawing bromopyridinyl group also contributes to its role in modulating electronic properties in material science applications.
(6-Bromo-Pyridin-3-Yl)-Phenyl-Methanone structure
80100-16-9 structure
Product Name:(6-Bromo-Pyridin-3-Yl)-Phenyl-Methanone
CAS No:80100-16-9
MF:C12H8BrNO
MW:262.102022171021
MDL:MFCD04974528
CID:721131
PubChem ID:20145702
Update Time:2025-05-20

(6-Bromo-Pyridin-3-Yl)-Phenyl-Methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone,(4-bromophenyl)-1-piperidinyl-
    • (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANONE
    • (6-bromopyridin-3-yl)(phenyl)methanone
    • RHEQJLUMFGWOJK-UHFFFAOYSA-N
    • (6-bromopyridin-3-yl)-phenylmethanone
    • 3-Benzoyl-6-bromopyridine
    • A1-03966
    • (6-BROMO-PYRIDIN-3-YL)-PHENYL-METHANONE
    • FT-0765381
    • SCHEMBL10633423
    • 80100-16-9
    • (6-Bromo-Pyridin-3-Yl)-Phenyl-Methanone
    • MDL: MFCD04974528
    • Inchi: 1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H
    • InChI Key: RHEQJLUMFGWOJK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=N1)C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 260.979
  • Monoisotopic Mass: 260.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30A^2
  • XLogP3: 3.2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.481±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: Not available
  • Boiling Point: 374.4±22.0 °C at 760 mmHg
  • Flash Point: 180.2±22.3 °C
  • Solubility: Very slightly soluble (0.42 g/l) (25 º C),
  • PSA: 29.96000
  • LogP: 3.07510
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(6-Bromo-Pyridin-3-Yl)-Phenyl-Methanone Pricemore >>

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Additional information on (6-Bromo-Pyridin-3-Yl)-Phenyl-Methanone

6-Bromo-Pyridin-3-Yl-Phenyl-Methanone: A Comprehensive Overview

The compound 6-Bromo-Pyridin-3-Yl-Phenyl-Methanone (CAS No. 80100-16-9) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and promising research outcomes. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 6-Bromo-Pyridin-3-Yl-Phenyl-Methanone.

6-Bromo-Pyridin-3-Yl-Phenyl-Methanone is an aromatic ketone derivative with a pyridine ring substituted at the 3-position by a bromine atom and connected to a phenyl group via a methylene bridge. The molecule's structure endows it with distinct electronic properties, making it a valuable substrate for various chemical reactions. Its CAS No. 80100-16-9 serves as a unique identifier in chemical databases, facilitating its identification and reference in scientific literature.

Recent studies have highlighted the role of 6-Bromo-Pyridin-3-Yl-Phenyl-Methanone in drug discovery and development. Researchers have explored its potential as a lead compound for designing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The bromine substitution at the pyridine ring enhances the molecule's reactivity and selectivity, making it an attractive candidate for medicinal chemistry applications.

The synthesis of 6-Bromo-Pyridin-3-Yl-Phenyl-Methanone involves multi-step organic reactions, often utilizing coupling reactions or Friedel-Crafts acylation techniques. These methods ensure high yields and purity, which are critical for downstream applications. The compound's stability under various reaction conditions further adds to its desirability in synthetic chemistry.

In terms of physical properties, 6-Bromo-Pyridin-3-Yl-Phenyl-Methanone exhibits a melting point of approximately 245°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in optoelectronic materials.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 6-Bromo-Pyridin-3-Yl-Phenyl-Methanone with high accuracy. Density Functional Theory (DFT) calculations have provided insights into its frontier molecular orbitals, which are crucial for understanding its reactivity in chemical transformations.

The application of 6-Bromo-Pyridin-3-Yl-Phenyl-Methanone extends beyond pharmaceuticals; it has also found utility in agrochemicals and materials science. For instance, derivatives of this compound have been investigated as potential herbicides due to their ability to inhibit key enzymes involved in plant metabolism.

In conclusion, 6-Bromo-Pyridin-3-Yl-Phenyl-Methanone (CAS No. 80100-16-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent research breakthroughs, positions it as a valuable tool in modern chemistry and pharmacology.

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